

Application Notes and Protocols: Dimethyldiethanolammonium Chloride in Life Sciences

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Compound of Interest

Compound Name: *bis(2-hydroxyethyl)-
dimethylazanium chloride*

Cat. No.: *B1329938*

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A comprehensive search of scientific literature and commercial databases reveals a notable absence of specific applications and detailed experimental protocols for dimethyldiethanolammonium chloride in the life sciences. While the broader class of quaternary ammonium compounds (QACs) is extensively studied and utilized, information regarding this specific chemical entity in biological research and drug development is scarce.

This document, therefore, aims to provide an overview of the applications of closely related and structurally similar QACs, such as Didecyldimethylammonium chloride (DDAC), to infer potential areas of interest and provide a framework for possible future research into dimethyldiethanolammonium chloride. It is crucial to note that the data and protocols presented are for these related compounds and would require empirical validation for dimethyldiethanolammonium chloride.

Potential Applications based on Structurally Similar Quaternary Ammonium Compounds

Quaternary ammonium compounds are primarily recognized for their cationic surfactant properties, which drive their utility as antimicrobial agents. The positive charge on the nitrogen atom facilitates interaction with negatively charged microbial cell membranes, leading to cell disruption and death.

Antimicrobial and Biocidal Applications

Based on the well-documented antimicrobial activity of other QACs, dimethyldiethanolammonium chloride could potentially be investigated for similar uses.

- **Disinfectants and Antiseptics:** QACs like DDAC are active ingredients in disinfectants for surfaces, medical devices, and antiseptics for skin.^[1] Their broad-spectrum activity targets bacteria, fungi, and viruses.^{[1][2]}
- **Preservatives:** In pharmaceutical and cosmetic formulations, QACs can be used as preservatives to prevent microbial contamination.

The antimicrobial efficacy of a QAC is dependent on its chemical structure, particularly the length of the alkyl chains. For instance, DDAC, with its two C10 alkyl chains, is a potent membrane-active agent.^{[3][4][5]}

Table 1: Minimum Inhibitory Concentration (MIC) of Didecyldimethylammonium Chloride (DDAC) against various microorganisms.

Microorganism	MIC (mg/L)	Reference
Escherichia coli	1.3	^[5]
Food-related bacteria	0.5 - 6.0	^[3]
Pseudomonas aeruginosa	>1,000	^[4]

Note: This data is for DDAC and not dimethyldiethanolammonium chloride. The presence of two ethanol groups in place of alkyl chains would significantly alter the hydrophobicity and, consequently, the antimicrobial activity.

Gene Delivery

Cationic lipids and polymers, including certain QACs, are explored as non-viral vectors for gene delivery. Their positive charge allows them to form complexes with negatively charged nucleic acids (DNA and RNA), facilitating their entry into cells. The specific structure of dimethyldiethanolammonium chloride, with its hydroxyl groups, might influence its interaction

with nucleic acids and cell membranes, suggesting a potential, though unexplored, avenue for research in this area.

Surfactants in Biological Formulations

As cationic surfactants, QACs can be used as emulsifiers, solubilizers, and wetting agents in various biological and pharmaceutical formulations. Their ability to interact with both polar and non-polar environments makes them suitable for creating stable emulsions and improving the solubility of poorly soluble compounds.

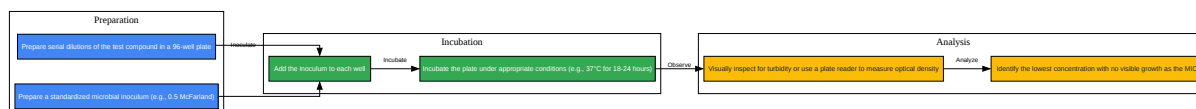
Experimental Protocols (for related Quaternary Ammonium Compounds)

The following are generalized protocols for assessing the biological activity of QACs. These would need to be adapted and optimized for dimethyldiethanolammonium chloride.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

- Test compound (e.g., a QAC)
- 96-well microtiter plates
- Sterile nutrient broth (e.g., Mueller-Hinton Broth)
- Microorganism culture
- Spectrophotometer or plate reader

Procedure:

- Prepare a stock solution of the test compound.
- Perform two-fold serial dilutions of the compound in the wells of a 96-well plate using nutrient broth.
- Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to the final desired concentration.
- Inoculate each well with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).
- Incubate the plate at the optimal temperature and duration for the specific microorganism.
- After incubation, determine the MIC by observing the lowest concentration at which no visible growth (turbidity) is detected.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxicity of a compound.

Workflow for MTT Cytotoxicity Assay



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Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

- Mammalian cell line
- Cell culture medium and supplements
- 96-well cell culture plates
- Test compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilizing agent (e.g., DMSO)
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
- Replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated control wells.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
- Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
- Measure the absorbance of the solution in each well using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.

Conclusion

While dimethyldiethanolammonium chloride remains an understudied compound in the life sciences, the extensive research on other quaternary ammonium compounds provides a solid foundation for exploring its potential applications. Future research should focus on systematically evaluating its antimicrobial spectrum, cytotoxicity profile, and its potential utility in drug delivery and formulation. The protocols and data presented for related compounds serve as a valuable starting point for such investigations. Researchers are strongly encouraged to conduct empirical studies to determine the specific properties and biological activities of dimethyldiethanolammonium chloride.

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